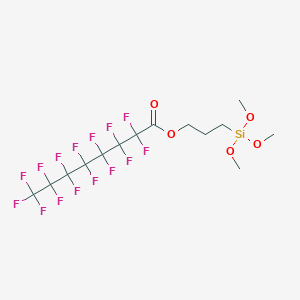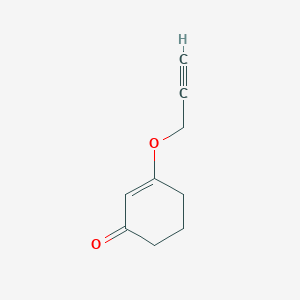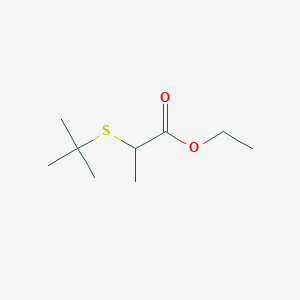
Ethyl 2-(tert-butylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(tert-butylsulfanyl)propanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tert-butylsulfanyl group attached to the second carbon of the propanoate chain, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(tert-butylsulfanyl)propanoate can be synthesized through the esterification of 2-(tert-butylsulfanyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(tert-butylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(tert-butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-(tert-butylsulfanyl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propanoate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Methyl 2-(tert-butylsulfanyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(methylsulfanyl)propanoate: Contains a methylsulfanyl group instead of a tert-butylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the tert-butylsulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
91502-99-7 |
|---|---|
Fórmula molecular |
C9H18O2S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
ethyl 2-tert-butylsulfanylpropanoate |
InChI |
InChI=1S/C9H18O2S/c1-6-11-8(10)7(2)12-9(3,4)5/h7H,6H2,1-5H3 |
Clave InChI |
SXCCZJKQZMXSKE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



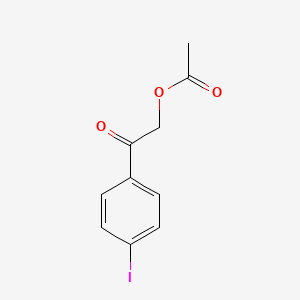
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)

![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
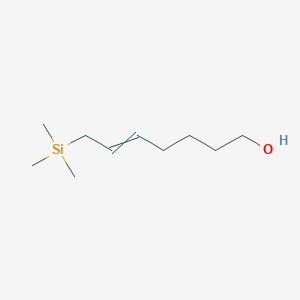
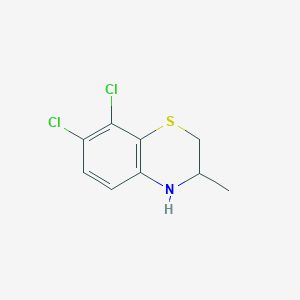
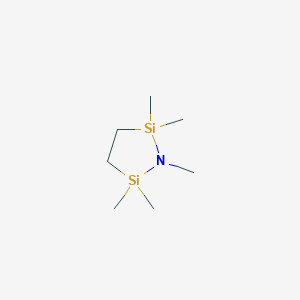
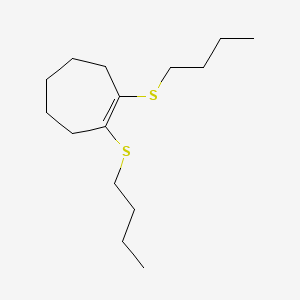
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
![2,2'-[(Diethylstannanediyl)bis(oxycarbonyl)]diphenol](/img/structure/B14348100.png)
